4-Hexadecyloxybenzoic acid
Overview
Description
4-Hexadecyloxybenzoic acid (4-HDBA) is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid that has a melting point of 126-128°C. 4-HDBA is an important intermediate in the synthesis of several compounds, and it has been used in various scientific research applications.
Scientific Research Applications
Self-Assembly Studies : 4-Hexadecyloxybenzoic acid has been studied for its ability to form well-ordered assemblies with different arrangements. This is attributed to the number of substituted alkyl chains on its periphery, showing its potential in the study of molecular self-assembly (Wu et al., 2002).
Liquid Crystal Research : It has been used in the exploration of liquid crystalline compounds and their binary mixtures. This research is significant in understanding the phase behavior and molecular interactions in liquid crystals, which have applications in display technologies and other fields (Saad, 1998).
Rheological Behavior : The rheological properties of this compound in various mesophases have been studied, providing insights into its flow properties and applications in material science (Ilyin & Konstantinov, 2015).
Stem Cell Labeling : It has been utilized in a method for stem cell labeling with fluorine 18, offering potential applications in medical imaging and research (Ma et al., 2005).
4-Hydroxybenzoic Acid Derivatives : Research has also focused on 4-Hydroxybenzoic acid, a related compound, in various applications including cosmetics, pharmacy, and as a platform intermediate for value-added bioproducts (Wang et al., 2018).
NMR Studies : Detailed NMR studies of 4-Hexyloxybenzoic acid, a similar compound, have been conducted to understand molecular order and dynamics in liquid crystalline phases, which could be relevant for this compound as well (Lobo et al., 2012).
Future Directions
4-Hexadecyloxybenzoic acid has been studied for its potential use in liquid crystalline shape memory polyurethane composites . These composites demonstrate a two-step modulus change upon heating, releasing a triple-shape memory effect . This makes them ideal candidates for smart sensors, smart labels, and other applications .
Mechanism of Action
Target of Action
It is known that this compound is a type of alkoxybenzoic acid , which are often found in the form of dimers due to intermolecular hydrogen bonds . These bonds have been widely studied by various groups of physicists, both in pure acids and in mixtures with their participation .
Mode of Action
The mode of action of 4-Hexadecyloxybenzoic acid involves its interaction with its targets through hydrogen bonding . This interaction leads to the formation of dimers , which are characteristic of alkoxybenzoic acids . The nature of these bonds has been and is widely studied .
Biochemical Pathways
It is known that this compound exhibits liquid crystalline properties , suggesting that it may influence the organization and behavior of cellular membranes.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . Studies have shown that this compound exhibits phase polymorphism in a temperature range from 10 to 150 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature changes.
Properties
IUPAC Name |
4-hexadecoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQCVRTXIAGNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293466 | |
Record name | 4-Hexadecyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15872-48-7 | |
Record name | 15872-48-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hexadecyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of HOBA influence its self-assembly behavior?
A1: HOBA's self-assembly is significantly impacted by the presence of the long alkyl chain (hexadecyloxy) and the carboxylic acid group. Research using Scanning Tunneling Microscopy (STM) reveals that the number and position of alkyl substitutions on the benzene ring directly affect the arrangement of molecules in self-assembled structures []. For instance, 4-hexadecyloxybenzoic acid forms distinct assemblies compared to 3,4,5-trihexadecyloxybenzoic acid due to the difference in the number of alkyl chains [].
Q2: What kind of liquid crystal phases does HOBA exhibit?
A2: HOBA primarily exhibits a smectic C phase, a liquid crystal phase characterized by molecules tilting at an angle to the layer normal []. X-ray diffraction studies on a homologous series of 4-alkyloxycinnamic acids, including HOBA, revealed crucial insights into the molecular conformation within the smectic C phase [].
Q3: How does HOBA interact with metal surfaces?
A3: Studies employing infrared spectroscopy demonstrate that HOBA readily forms self-assembled monolayers (SAMs) on silver surfaces through the chemisorption of its carboxylic acid group []. This interaction leads to the formation of a well-defined interface with the alkyl chains oriented relative to the substrate. Exposure to hydrogen sulfide can induce dewetting, causing the SAM to reorganize into discrete crystallites or a hydrogen-bonded network depending on the molecule's structure [].
Q4: Can HOBA form complexes with other molecules, and what are their properties?
A4: Yes, HOBA can form complexes with other molecules, impacting its liquid crystalline behavior. For instance, it forms 2:1 complexes with dipyridyl compounds, exhibiting a monotropic smectic A liquid crystal phase []. These complexes can be further polymerized while maintaining their multilayered structure, offering potential applications in material science [].
Q5: How is HOBA utilized in shape-memory polyurethane composites?
A5: HOBA acts as a valuable additive in shape-memory polyurethane (SMPU) composites, imparting liquid crystalline properties and influencing the material's mechanical behavior [, ]. When incorporated into SMPUs, HOBA forms a physically-blended, two-phase separated structure with the polyurethane matrix []. This results in LC-SMPU composites exhibiting a triple shape-memory effect due to the multiple phase transitions arising from both the polyurethane matrix and the HOBA crystalline phase [].
Q6: Are there any analytical techniques used to characterize HOBA and its properties?
A6: Numerous analytical techniques are employed to study HOBA and its properties. These include:
- Scanning Tunneling Microscopy (STM): Used to visualize the self-assembled structures of HOBA at the molecular level [].
- Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the chemical bonding and electronic structure of HOBA and its complexes [, ].
- X-ray Diffraction: Used to determine the molecular arrangement and layer spacing in different liquid crystal phases of HOBA and its derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.